4-(Piperidin-2-ylmethyl)morpholine
Overview
Description
4-(Piperidin-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of scalable catalytic processes. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of rhodium or ruthenium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
4-(Piperidin-2-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Morpholine: A heterocyclic amine with both amine and ether functionalities, used as a solvent and chemical intermediate.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Uniqueness
4-(Piperidin-2-ylmethyl)morpholine is unique due to its combined structural features of both piperidine and morpholine rings
Properties
IUPAC Name |
4-(piperidin-2-ylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYUVGVMCELLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390348 | |
Record name | 4-(piperidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-58-9 | |
Record name | 4-(piperidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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